

a-amino-3,5,6-trichloropicolinate CAS number 14143-55-6 properties

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Compound of Interest

Compound Name: *Methyl 4-amino-3,5,6-trichloropicolinate*

Cat. No.: *B087681*

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An In-depth Technical Guide to **Methyl 4-amino-3,5,6-trichloropicolinate** (Picloram Methyl Ester)

CAS Number: 14143-55-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **Methyl 4-amino-3,5,6-trichloropicolinate**, the methyl ester of the well-known herbicide Picloram. The document details the physical, chemical, and biological properties of this compound, with a particular focus on its primary mechanism of action as a synthetic auxin. While its principal application is in agriculture, this guide also addresses unsubstantiated claims of other biological activities to provide a complete picture for the research and development community. All quantitative data is presented in structured tables, and detailed experimental protocols for key property determinations are provided. Furthermore, the auxin signaling pathway, central to the compound's herbicidal activity, is visualized using a DOT language diagram.

Chemical and Physical Properties

Methyl 4-amino-3,5,6-trichloropicolinate is functionally related to its parent acid, Picloram. The esterification of the carboxylic acid group of Picloram to its methyl ester modifies its

physical properties, such as melting point, boiling point, and solubility, which can influence its environmental fate and biological uptake.

Properties of Methyl 4-amino-3,5,6-trichloropicolinate (CAS: 14143-55-6)

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ Cl ₃ N ₂ O ₂	[1]
Molecular Weight	255.49 g/mol	[1]
Melting Point	116-120 °C	
Boiling Point	394.6 ± 37.0 °C (Predicted)	
Density	1.610 ± 0.06 g/cm ³ (Predicted)	
Appearance	White to off-white solid	
Storage	2-8°C, dry, light-proof	[2]

Properties of Picloram (Parent Compound, CAS: 1918-02-1)

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂ O ₂	[3][4]
Molecular Weight	241.46 g/mol	[3][4]
Melting Point	218-219 °C (with decomposition)	[3]
Appearance	Fine beige crystals or white powder	[3]
Solubility in Water	430 mg/L	
pKa	3.6	

Biological Activity and Mechanism of Action

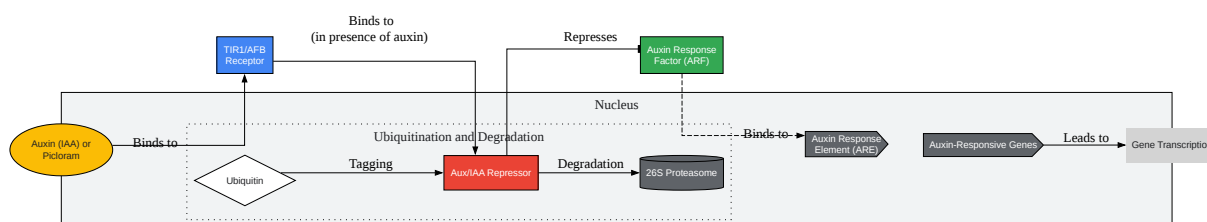
Herbicidal Activity: A Synthetic Auxin

The primary and well-established biological activity of Picloram and its esters is as a systemic herbicide. It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death.

The molecular mechanism involves the binding of Picloram to the TIR1/AFB family of auxin co-receptors. Studies have shown that Picloram has a selective binding affinity for the AFB5 receptor. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.

Auxin Signaling Pathway

The following diagram illustrates the auxin signaling pathway and the role of Picloram as a synthetic auxin.



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Auxin/Picloram Signaling Pathway

Other Reported Biological Activities (Unsubstantiated)

Some commercial suppliers have claimed that **Methyl 4-amino-3,5,6-trichloropicolinate** possesses potent antiviral activity against HIV and has been investigated for cancer treatment, purportedly through the inhibition of phospholipase A2. However, a thorough search of peer-reviewed scientific literature did not yield primary research to substantiate these claims for this specific compound (CAS 14143-55-6). Professionals in drug development should treat these claims with caution until they are validated by independent, citable research.

Toxicology

The toxicological profile of Picloram has been more extensively studied than its methyl ester. It is generally considered to have low acute toxicity in mammals.

Test	Species	Value	Source(s)
Acute Oral LD ₅₀ (Picloram)	Rat	>5000 mg/kg	
Acute Dermal LD ₅₀ (Picloram)	Rabbit	>2000 mg/kg	
Eye Irritation (Picloram)	Rabbit	Mildly irritating	
Skin Irritation (Picloram)	Rabbit	Mildly irritating	

Experimental Protocols

The following are generalized protocols for the determination of key properties, based on standard methodologies and OECD guidelines.

Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification.

Objective: To synthesize **Methyl 4-amino-3,5,6-trichloropicolinate** from Picloram.

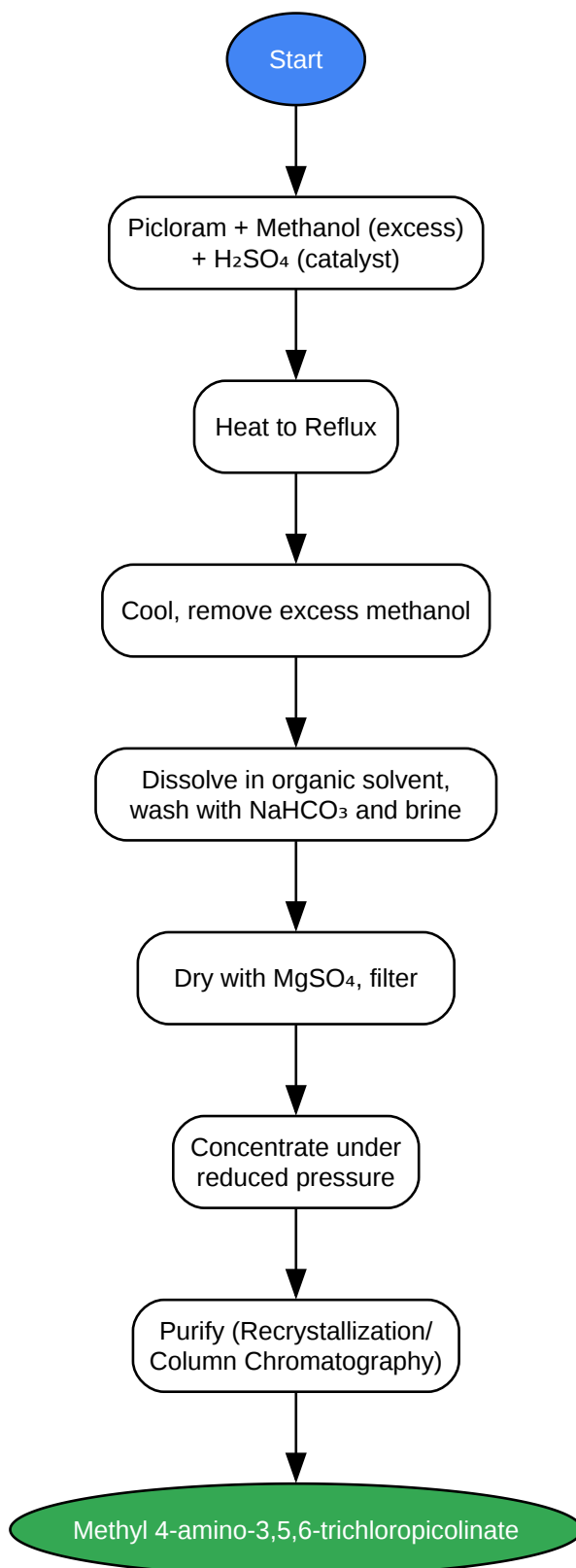
Materials:

- Picloram (4-amino-3,5,6-trichloropicolinic acid)
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend Picloram in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- The crude **Methyl 4-amino-3,5,6-trichloropicolinate** can be further purified by recrystallization or column chromatography.



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Synthesis Workflow

Spectroscopic Analysis

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H -NMR: A proton NMR spectrum is expected to show a singlet for the methyl ester protons ($-\text{OCH}_3$) and signals corresponding to the aromatic proton on the pyridine ring. The exact chemical shift of the aromatic proton is influenced by the surrounding chloro and amino substituents.
- ^{13}C -NMR: A carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyridine ring.

5.2.2 Mass Spectrometry (MS) The mass spectrum of **Methyl 4-amino-3,5,6-trichloropicolinate** would show a molecular ion peak corresponding to its molecular weight (255.49 g/mol). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms.

Acute Oral Toxicity (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of the test substance.

Test Animal: Rat (typically female).

Procedure:

- A sighting study is performed with a single animal to determine the appropriate starting dose.
- Based on the sighting study, a starting dose (from fixed levels of 5, 50, 300, or 2000 mg/kg) is administered orally to a group of animals.
- Animals are observed for signs of toxicity and mortality for at least 14 days.
- Depending on the outcome, further groups may be dosed at higher or lower fixed doses.

- The test allows for classification of the substance according to the Globally Harmonised System (GHS).

Acute Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Objective: To assess the potential for skin and eye irritation.

Test Animal: Albino rabbit.

Procedure (Dermal - OECD 404):

- The test substance is applied to a small patch of shaved skin on the back of the rabbit.
- The patch is covered with a gauze dressing for a 4-hour exposure period.
- After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
- The severity of the reactions is scored to determine the level of irritation.

Procedure (Eye - OECD 405):

- A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control.
- The eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals.
- The severity of the reactions is scored to determine the level of irritation or corrosion.

Conclusion

Methyl 4-amino-3,5,6-trichloropicolinate is a compound with well-defined properties as a synthetic auxin herbicide. Its mechanism of action through the plant auxin signaling pathway is well-understood. While there are unsubstantiated reports of other biological activities, these require rigorous scientific validation. The information presented in this guide, including physical and chemical data, toxicological summaries, and detailed experimental protocols, provides a

solid foundation for researchers and scientists working with this compound. It is hoped that this comprehensive overview will be a valuable resource for future research and development endeavors.

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